

# repotrectinib blood-brain barrier penetration

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## Compound Focus: Repotrectinib

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## Clinical Evidence of Brain Penetration

Clinical trials and case reports provide strong evidence for **repotrectinib**'s activity in the CNS, showing significant systemic and intracranial efficacy.

Population	Intracranial Objective Response Rate (IC-ORR)	Intracranial Duration of Response (IC-DOR)
TKI-naïve ROS1+ NSCLC (with measurable brain metastases)	89% (95% CI, 52%-100%) [1]	Median of 43.2 months (95% CI, 11.1-NE) [1]
TKI-pretreated ROS1+ NSCLC (with measurable brain metastases)	38% (95% CI, 14%-68%) [1]	Not Estimable (95% CI, 3.0-NE) [1]

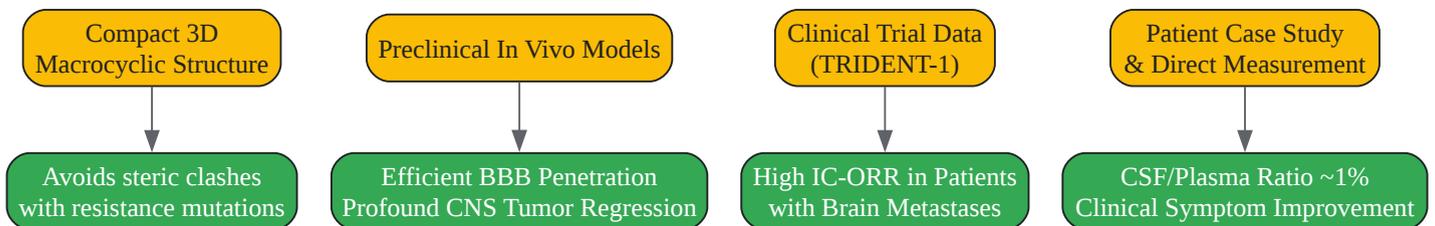
A compelling case study further demonstrates **repotrectinib**'s ability to cross the BBB. A patient with **ROS1-positive NSCLC and the G2032R resistance mutation** who developed meningeal carcinomatosis experienced a significant neurological improvement and a 75-day CNS progression-free survival on **repotrectinib** [2]. Critically, drug concentration measurements confirmed **repotrectinib**'s presence in the cerebrospinal fluid (CSF) with a **CSF-to-plasma ratio of approximately 1%** [2], providing direct quantitative evidence of its BBB penetration.

## Preclinical & Mechanistic Insights

Preclinical studies elucidate the foundational properties that enable **repotrectinib**'s brain activity.

- **Potent CNS Activity in Models:** In a patient-derived xenograft (PDX) model of ROS1-positive NSCLC, **repotrectinib** induced **profound anti-tumor activity in the CNS** with efficient BBB-penetrating properties [3].
- **Structural Design to Overcome Resistance:** **Repotrectinib** was engineered with a compact, three-dimensional macrocyclic structure to avoid steric clashes with bulky resistance mutations in the kinase "solvent-front" region, such as ROS1 G2032R [3]. This same small size is a key factor in its ability to cross the BBB more effectively than larger molecules [4].
- **Activity Against Resistant Mutations:** The drug demonstrates potent activity not only against treatment-naïve ROS1 tumors but also against those with the recalcitrant **ROS1 G2032R solvent-front mutation (SFM)**, which often arises after prior TKI therapy and is associated with a high risk of CNS progression [3].

The following diagram illustrates the key properties and evidence supporting **repotrectinib**'s blood-brain barrier penetration:



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## Detailed Experimental Protocols

For researchers seeking to replicate or understand the foundational studies, here are the methodologies from key preclinical experiments.

**In Vivo Mouse Brain-Metastasis Model [3]:**

- **Model Generation:** An intracranial tumor model was generated by stereotactically implanting the ROS1-rearranged (CD74-ROS1) patient-derived cell line YU1078 into the brains of female BALB/c nude mice.
- **Cell Implantation:**  $5 \times 10^5$  cancer cells, diluted in 5  $\mu$ L of PBS, were implanted into the right frontal lobe.
- **Drug Efficacy Assessment:** The anti-tumor activity of **repotrectinib** was evaluated in this model, demonstrating its ability to control tumor growth within the brain environment.

#### Case Study CSF/Plasma Measurement [2]:

- **Sample Collection:** Plasma and cerebrospinal fluid (CSF) samples were collected from a patient receiving **repotrectinib** (160 mg twice daily) at the time of CNS disease progression.
- **Timing:** A plasma sample (trough level) was taken prior to the morning oral dose. A second plasma sample and a CSF sample were collected 2 hours after the dose.
- **Quantification:** Drug concentrations in the collected samples were measured analytically. The CSF-to-plasma ratio was calculated by dividing the CSF concentration by the plasma concentration from the 2-hour post-dose samples.

## Importance in the Treatment Landscape

The high incidence of brain metastases in oncogene-driven NSCLC like ROS1-positive disease makes BBB penetration a critical therapeutic goal [5] [2]. The brain often acts as a pharmacologic sanctuary, leading to disease relapse even when systemic disease is controlled [3]. **Repotrectinib**'s confirmed ability to reach therapeutic concentrations in the CNS addresses this major unmet need, allowing it to act on established brain metastases and potentially prevent new ones from forming.

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